N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
Description
N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound characterized by the presence of a thiadiazole ring, an ethoxymethyl group, and a phenylmethanesulfonylpropanamide moiety
Properties
Molecular Formula |
C15H19N3O4S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-2-22-10-14-17-18-15(23-14)16-13(19)8-9-24(20,21)11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) |
InChI Key |
NTGALOKUJNCGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps. One common approach is the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 3-phenylmethanesulfonylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(ETHOXYMETHYL)-1,3,4-THIADIAZOLE: Shares the thiadiazole ring but lacks the phenylmethanesulfonylpropanamide moiety.
3-PHENYLMETHANESULFONYLPROPANOIC ACID: Contains the phenylmethanesulfonylpropanamide moiety but lacks the thiadiazole ring.
Uniqueness
N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to the combination of the thiadiazole ring and the phenylmethanesulfonylpropanamide moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
